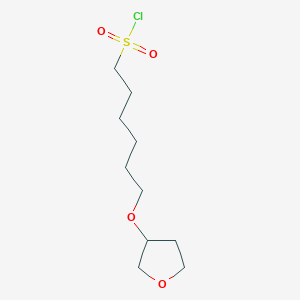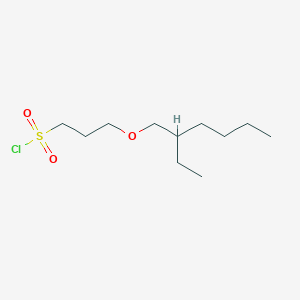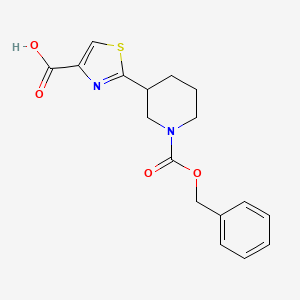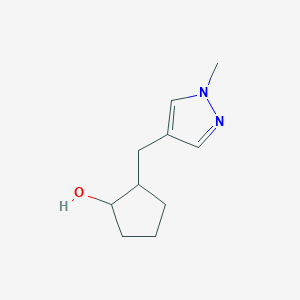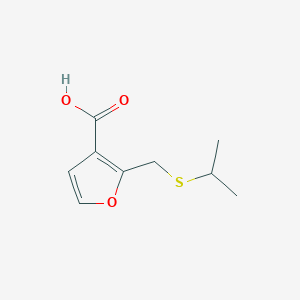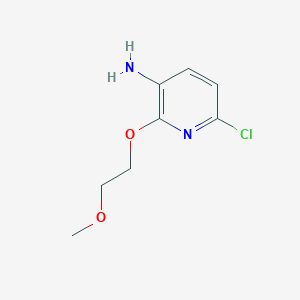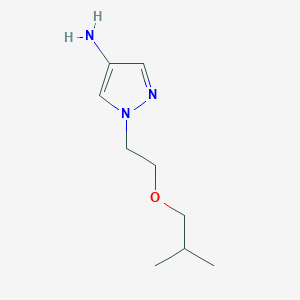
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1h-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole typically involves multiple steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This process involves the use of (N-Boc-azetidin-3-ylidene)acetate obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparaison Avec Des Composés Similaires
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their specific chemical properties and biological activities. The unique combination of azetidine and triazole rings in this compound provides it with distinct advantages in various applications.
Propriétés
Formule moléculaire |
C11H20N4 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
5-(azetidin-3-ylmethyl)-1-methyl-3-(2-methylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4/c1-8(2)4-10-13-11(15(3)14-10)5-9-6-12-7-9/h8-9,12H,4-7H2,1-3H3 |
Clé InChI |
SKJSUPTUNIITRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NN(C(=N1)CC2CNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


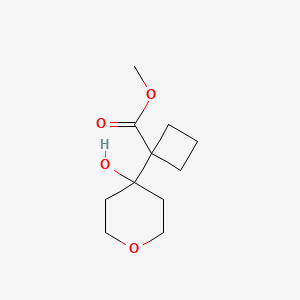
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)
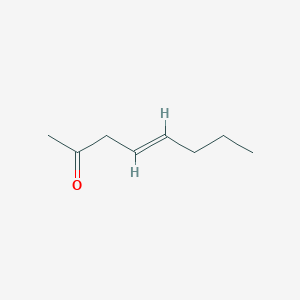
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)
